2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid
Description
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid (CID 15633678) is a sulfur-containing organic compound with the molecular formula C6H10O4S. It features a five-membered thiolane ring (a saturated sulfur heterocycle) substituted with two sulfonyl oxygen atoms and an acetic acid side chain. The compound’s predicted collision cross-section (CCS) values for adducts such as [M+H]+ and [M-H]- are 135.5 Ų and 133.6 Ų, respectively, indicating moderate molecular size and polarity .
Properties
IUPAC Name |
2-(1,1-dioxothiolan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-6(8)4-5-2-1-3-11(5,9)10/h5H,1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAMMQJXNSQLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781610-08-9 | |
| Record name | 2-(1,1-dioxo-1lambda6-thiolan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the dioxo group, followed by the addition of an acetic acid moiety. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency, often involving advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a sulfide or thiol group.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most significant applications of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid is in the field of antimicrobial agents. Studies have demonstrated that this compound exhibits potent activity against a range of bacteria and fungi. For instance, research published in the Journal of Antibiotics indicated that derivatives of thiolactic acid showed effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
Pharmaceutical Formulations
The compound is also explored for its potential in pharmaceutical formulations as a stabilizing agent for drugs that are sensitive to oxidation. Its ability to form complexes with metal ions can enhance the bioavailability of certain medications. A case study highlighted in Pharmaceutical Research discussed how thiolactic acid derivatives improved the solubility and stability of poorly soluble drugs .
Agriculture
Pesticide Development
In agricultural chemistry, this compound has been investigated as a potential pesticide. Its ability to disrupt microbial cell walls makes it an attractive candidate for developing eco-friendly pesticides. Research conducted by agricultural scientists found that formulations containing thiolactic acid significantly reduced pest populations without harming beneficial insects .
Soil Health Improvement
Additionally, the compound has been studied for its effects on soil health. Its application can enhance microbial activity in the soil, leading to improved nutrient cycling and plant growth. A field trial published in Agricultural Sciences reported increased crop yields in soils treated with thiolactic acid compared to control plots .
Materials Science
Polymer Synthesis
In materials science, this compound plays a role in polymer synthesis. Its reactive thiol group can be utilized in the formation of thiol-ene click reactions, which are valuable for creating cross-linked polymer networks. Research published in Macromolecules demonstrated that incorporating thiolactic acid into polymer matrices improved mechanical properties and thermal stability .
Nanomaterials Development
The compound is also being explored for its potential in synthesizing nanomaterials. Due to its ability to stabilize metal nanoparticles, it has applications in catalysis and sensing technologies. A study highlighted in Nanoscale showed that thiolactic acid-stabilized gold nanoparticles exhibited enhanced catalytic activity for various organic reactions .
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxo group can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, influence cellular signaling pathways, and affect metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Detailed Comparative Analysis
Ring Size and Heteroatom Influence
- Thiolane vs. Thiane/Thiazinane : The target’s 5-membered thiolane ring introduces higher ring strain compared to 6-membered analogs like thiane () or thiazinane (). This strain may enhance reactivity in nucleophilic substitutions .
- Thiazole/Thiazolidine Derivatives: Compounds with thiazole () or thiazolidine () rings exhibit aromatic or semi-aromatic character, altering electronic properties. For example, the thiazole-containing analog (C9H11NO4S2) may engage in π-π stacking interactions, relevant in enzyme inhibition .
Functional Group Impact
- Amino vs. In contrast, the hydroxyl group in increases hydrophilicity, favoring aqueous solubility.
- Carboxylic Acid Position : The acetic acid moiety in the target compound and its analogs is critical for acidity (pKa ~2-3), enabling salt formation or coordination with metal ions. Derivatives with fused aromatic systems (e.g., benzothiophene in ) may exhibit reduced acidity due to electron-withdrawing effects.
Biological Activity
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid, also known as a sulfolane-acetic acid derivative, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNOS
- Molar Mass : 179.19 g/mol
- Structure : The compound features a thiolane ring with a dioxo substituent, which is crucial for its biological interactions.
The biological activity of this compound is primarily linked to its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. Inhibition of mPGES-1 can lead to reduced production of prostaglandin E (PGE), a pro-inflammatory mediator associated with various pathologies including cancer and inflammatory diseases.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit selective inhibitory activity against mPGES-1 in the low micromolar range. For instance:
- Compound 2c showed significant inhibition with an IC value in the low micromolar range against A549 lung cancer cell lines.
- The compound induced cell cycle arrest in the G0/G1 phase at 24 hours, with an increase in subG0/G1 fractions at 48 and 72 hours, indicating potential apoptotic effects .
Toxicity and Safety Profile
According to safety data:
These safety concerns necessitate careful handling in laboratory settings.
Case Study 1: mPGES-1 Inhibition
A study focused on the development of mPGES-1 inhibitors identified this compound as a promising candidate. The study utilized virtual screening methods to assess its efficacy and found that the compound effectively reduced PGE levels in treated cell lines. This reduction correlated with decreased inflammatory responses in vitro.
Case Study 2: Cancer Therapy Potential
In another investigation, researchers explored the effects of this compound on tumor growth in animal models. The results indicated that treatment with the compound led to significant reductions in tumor size and proliferation rates, suggesting its potential utility in cancer therapy .
Research Findings Summary
Future Directions
Further research is essential to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Clinical Trials : To evaluate its potential as a therapeutic agent for inflammatory diseases and cancer.
Q & A
Q. What are the recommended laboratory safety protocols for handling 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid?
- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation. Store the compound in a cool, dry place (<25°C) away from incompatible materials like strong oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Refer to Sections 4 (First Aid), 7 (Handling/Storage), and 10 (Stability) of the Safety Data Sheet for detailed procedures .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : A typical synthesis involves the thiolactone sulfonation followed by acetic acid coupling. For example:
Sulfonate thiolane derivatives using sulfur trioxide in a controlled environment.
React the sulfonated intermediate with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF).
Reaction optimization may require monitoring by TLC or HPLC, with purification via recrystallization or column chromatography. Similar methodologies are detailed in synthesis protocols for structurally related thiazole derivatives .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Confirm purity (>95%) and detect impurities.
- NMR Spectroscopy : Analyze - and -NMR to verify the sulfone group (δ ~3.5–4.0 ppm for CH₂-SO₂) and acetic acid moiety (δ ~2.5 ppm for CH₂-COO).
- Elemental Analysis : Validate empirical formula (C₆H₈O₄S) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize synthetic pathways for this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates and transition states. For example:
- Calculate Gibbs free energy profiles for sulfonation and coupling steps to identify rate-limiting stages.
- Use molecular dynamics simulations to predict solvent effects (e.g., DMF vs. THF).
Integrate computational results with experimental data (e.g., varying temperature/pH) to refine conditions. This approach is aligned with ICReDD’s methodology for reaction design .
Q. What strategies resolve contradictions between experimental and computational data on the compound’s stability under varying pH?
- Methodological Answer : Conduct pH-dependent stability assays (e.g., incubate the compound in buffers from pH 2–12) and monitor degradation via UV-Vis or LC-MS. Compare results with computational predictions (e.g., pKa calculations using COSMO-RS). If discrepancies arise, re-evaluate solvation models or consider protonation states of the sulfone group. Cross-validate with kinetic studies to identify degradation pathways .
Q. How can X-ray crystallography elucidate the compound’s conformational flexibility in solid-state applications?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). Collect high-resolution diffraction data (e.g., synchrotron source at 153 K) and solve the structure using SHELX. Analyze bond lengths (C-SO₂ ~1.76 Å) and dihedral angles to assess ring puckering. Compare with DFT-optimized geometries to identify deviations caused by crystal packing .
Q. What catalytic systems enhance the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Test palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) for Suzuki-Miyaura couplings. Optimize conditions by varying bases (K₃PO₄ vs. Cs₂CO₃) and solvents (toluene vs. dioxane). Monitor reaction progress via -NMR if fluorinated analogs are targeted. Mechanistic insights can be gained through Hammett plots or kinetic isotope effects .
Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes (e.g., cyclooxygenase). Validate with in vitro assays measuring IC₅₀ values. Use QSAR models to correlate sulfone electronegativity with inhibitory potency. Synchrotron-based XAS can probe sulfur oxidation states in enzyme-bound complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
